molecular formula C14H20N2O16P2-2 B1210431 UDP-xylose CAS No. 3616-06-6

UDP-xylose

Cat. No.: B1210431
CAS No.: 3616-06-6
M. Wt: 534.26 g/mol
InChI Key: DQQDLYVHOTZLOR-OCIMBMBZSA-L
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Description

UDP-alpha-D-xylose is a nucleotide sugar that plays a crucial role in the metabolism of various organisms, including animals, plants, fungi, and bacteria. It is a UDP-sugar with alpha-xylose as the sugar component. This compound is essential in the nucleotide sugar metabolism and is involved in the synthesis of glycoproteins, polysaccharides, and various metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UDP-alpha-D-xylose is primarily catalyzed by UDP-glucuronic acid decarboxylase enzymes. These enzymes convert UDP-glucuronic acid to UDP-alpha-D-xylose. In plants, this process is facilitated by different membrane-bound and soluble isoforms of UDP-glucuronic acid decarboxylase . The reaction conditions typically involve the presence of these enzymes in a suitable buffer solution, often at a pH of around 7.0 and a temperature of 30°C .

Industrial Production Methods

Industrial production of UDP-alpha-D-xylose can be achieved through biotechnological methods. One approach involves the use of engineered bifunctional chimeric biocatalysts derived from galactokinase and uridyltransferase. These biocatalysts facilitate the conversion of D-xylose to UDP-alpha-D-xylose, optimizing reaction conditions such as pH and temperature for large-scale production .

Chemical Reactions Analysis

Types of Reactions

UDP-alpha-D-xylose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include UDP-glucuronic acid and specific enzymes like UDP-glucuronic acid decarboxylase and UDP-xylose 4-epimerase. The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .

Major Products Formed

The major products formed from these reactions include UDP-alpha-D-xylose and other sugar nucleotides, such as UDP-beta-L-arabinopyranose .

Mechanism of Action

The mechanism of action of UDP-alpha-D-xylose involves its role as a sugar donor in various biosynthetic pathways. It is synthesized from UDP-glucuronic acid through a three-step catalytic conversion involving oxidation, decarboxylation, and reduction steps. The enzyme UDP-xylose synthase facilitates this conversion by distorting the sugar ring to promote catalysis . UDP-alpha-D-xylose is then used by xylosyltransferases to transfer xylose residues to acceptor molecules, such as proteins and polysaccharides .

Comparison with Similar Compounds

UDP-alpha-D-xylose is similar to other nucleotide sugars, such as:

Compared to these compounds, UDP-alpha-D-xylose is unique in its role in the synthesis of specific polysaccharides and glycoproteins, particularly in plants and certain microorganisms .

Properties

CAS No.

3616-06-6

Molecular Formula

C14H20N2O16P2-2

Molecular Weight

534.26 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate

InChI

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1

InChI Key

DQQDLYVHOTZLOR-OCIMBMBZSA-L

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O

SMILES

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O

melting_point

144.5 °C

3616-06-6

physical_description

Solid

Synonyms

Diphosphate Xylose, Uridine
UDP Xylose
Uridine Diphosphate Xylose
Xylose, UDP
Xylose, Uridine Diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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